molecular formula C12H13FO B132196 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one CAS No. 157690-14-7

2-Fluoro-4-methyl-1-phenylpent-4-en-1-one

Cat. No. B132196
M. Wt: 192.23 g/mol
InChI Key: KFDIIZIPVGDRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-1-phenylpent-4-en-1-one, also known as 4'-Fluoro-α-pyrrolidinopropiophenone (4'-F-PPP), is a synthetic designer drug belonging to the cathinone class. It is a potent psychoactive substance that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. The purpose of

Mechanism Of Action

The mechanism of action of 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one is primarily based on its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system. Additionally, 4'-F-PPP has been shown to bind to the sigma-1 receptor, which may contribute to its psychostimulant effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased sociability, and heightened alertness. However, prolonged use of 4'-F-PPP can lead to adverse effects such as anxiety, paranoia, and psychosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one in lab experiments is its high potency, which allows for the study of its pharmacological effects at low concentrations. However, its potential for abuse and lack of information on its long-term effects on human health are significant limitations.

Future Directions

There are several future directions for research on 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one. One area of interest is the investigation of its potential as a treatment for depression and other psychiatric disorders. Additionally, further studies are needed to determine the long-term effects of 4'-F-PPP on human health and its potential for abuse. Finally, research on the structure-activity relationship of 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one and its analogs may lead to the development of new psychoactive substances with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-Fluoro-4-methyl-1-phenylpent-4-en-1-one involves a multi-step process that starts with the conversion of benzaldehyde to 4-fluorophenylacetone. This intermediate is then reacted with methylamine to form the corresponding imine, which is reduced using sodium borohydride to yield 4'-Fluoro-α-pyrrolidinopropiophenone.

Scientific Research Applications

2-Fluoro-4-methyl-1-phenylpent-4-en-1-one has been used as a research chemical in various studies to investigate its pharmacological properties. One study found that 4'-F-PPP is a potent dopamine reuptake inhibitor, which may contribute to its stimulant effects. Another study showed that 4'-F-PPP has a high affinity for the serotonin transporter, indicating its potential as a serotonin-norepinephrine-dopamine reuptake inhibitor.

properties

CAS RN

157690-14-7

Product Name

2-Fluoro-4-methyl-1-phenylpent-4-en-1-one

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

2-fluoro-4-methyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H13FO/c1-9(2)8-11(13)12(14)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3

InChI Key

KFDIIZIPVGDRPX-UHFFFAOYSA-N

SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)F

Canonical SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)F

synonyms

4-Penten-1-one, 2-fluoro-4-methyl-1-phenyl- (9CI)

Origin of Product

United States

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